molecular formula C15H14N4O B026545 2-(p-Phenylazoanilino)-2-oxazoline CAS No. 102583-78-8

2-(p-Phenylazoanilino)-2-oxazoline

Cat. No.: B026545
CAS No.: 102583-78-8
M. Wt: 266.3 g/mol
InChI Key: SZVLYRDSVSNTOV-UHFFFAOYSA-N
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Description

2-(p-Phenylazoanilino)-2-oxazoline is a specialized chemical compound for research and development purposes. Suppliers should provide a detailed description here, which typically includes physical properties (e.g., molecular formula, molecular weight, appearance, melting/boiling point, solubility), handling and storage conditions, and spectroscopic data. The application section should detail the compound's specific research value. Based on related chemistries, this may involve potential use as a building block for functional polymers or as a component in smart materials. Researchers are encouraged to consult the product's Safety Data Sheet (SDS) prior to use. This product is intended for laboratory research by qualified personnel and is not for diagnostic, therapeutic, or consumer use.

Properties

CAS No.

102583-78-8

Molecular Formula

C15H14N4O

Molecular Weight

266.3 g/mol

IUPAC Name

N-(4-phenyldiazenylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C15H14N4O/c1-2-4-13(5-3-1)18-19-14-8-6-12(7-9-14)17-15-16-10-11-20-15/h1-9H,10-11H2,(H,16,17)

InChI Key

SZVLYRDSVSNTOV-UHFFFAOYSA-N

SMILES

C1COC(=N1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Canonical SMILES

C1COC(=N1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Synonyms

2-(p-Phenylazoanilino)-2-oxazoline

Origin of Product

United States

Comparison with Similar Compounds

Alkyl-Substituted 2-Oxazolines

Examples :

  • 2-Methyl-2-oxazoline (PMeOx) and 2-Ethyl-2-oxazoline (PEtOx) (FDA-approved for indirect food additives) .
Property 2-(p-Phenylazoanilino)-2-oxazoline PMeOx/PEtOx
Thermal Stability Likely >300°C (inferred from POx class) >300°C
Hydrophobicity Moderate (azo group increases polarity) Hydrophilic (PMeOx) / Amphiphilic (PEtOx)
Biocompatibility Unreported (potential cytotoxicity from azo group) Excellent (FDA-approved)
Applications Photoresponsive materials, sensors Drug delivery, hydrogels

Key Differences :

Phenyl-Substituted 2-Oxazolines

Examples :

  • 2-Phenyl-2-oxazoline (used in protein-DNA binding studies) .
Property 2-(p-Phenylazoanilino)-2-oxazoline 2-Phenyl-2-oxazoline
Aromaticity Enhanced (azo + phenyl groups) Single phenyl group
Synthetic Utility Photoresponsive linker Building block for bioconjugates
Thermal Stability Comparable (~300°C) ~300°C

Key Differences :

  • The azo group in 2-(p-Phenylazoanilino)-2-oxazoline enables light-triggered structural changes, unlike inert phenyl-substituted analogs .

Functionalized 2-Oxazolines with Reactive Groups

Examples :

  • 2-(3-Butenyl)-2-oxazoline (crosslinkable for hydrogels) .
  • 2-(4-Nitrile-butyl)-2-oxazoline (post-polymerization modifications) .
Property 2-(p-Phenylazoanilino)-2-oxazoline 2-(3-Butenyl)-2-oxazoline
Reactivity Photoisomerization Thiol-ene crosslinking
Solubility Parameter ~26 MPa¹/² (estimated) 26 MPa¹/² (matches Nylon-6,6)
Applications Smart coatings, optical switches Biomedical scaffolds

Key Differences :

  • Butenyl-oxazolines are optimized for covalent hydrogel networks, while the azo derivative’s utility lies in dynamic, stimuli-responsive systems .

Azo-Containing Heterocycles

Examples :

  • 2-(Phenylazo)aniline (precursor for dyes and sensors) .
  • 2-(p-Phenylazoanilino)quinolizinium bromide (anti-inflammatory agent) .
Property 2-(p-Phenylazoanilino)-2-oxazoline 2-(Phenylazo)aniline
Bioactivity Unreported None (dye precursor)
Thermal Stability Higher (oxazoline ring) Lower (azo-aniline backbone)
Pharmacological Use Potential (unverified) Anti-inflammatory (quinolizinium analog)

Key Differences :

  • The oxazoline ring enhances thermal stability compared to linear azo-aniline compounds .

Preparation Methods

Diazotization-Coupling Followed by Oxazoline Cyclization

The most straightforward approach involves synthesizing the phenylazoaniline intermediate first, followed by oxazoline ring formation. p-Phenylazoaniline (4-aminoazobenzene) is prepared via diazotization of aniline hydrochloride with sodium nitrite in acidic medium, followed by coupling with a second aniline derivative . The resulting intermediate is then reacted with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to form the oxazoline ring.

Key Steps :

  • Diazotization:
    Aniline+NaNO2+HClBenzenediazonium chloride\text{Aniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Benzenediazonium chloride}

  • Coupling:
    Benzenediazonium chloride+Anilinep-Phenylazoaniline\text{Benzenediazonium chloride} + \text{Aniline} \rightarrow \text{p-Phenylazoaniline}

  • Cyclization:
    p-Phenylazoaniline+ClCH2CNBase2-(p-Phenylazoanilino)-2-oxazoline\text{p-Phenylazoaniline} + \text{ClCH}_2\text{CN} \xrightarrow{\text{Base}} 2\text{-(p-Phenylazoanilino)-2-oxazoline}

Optimization :

  • Use of BF₃·Et₂O as a Lewis acid enhances cyclization efficiency, achieving yields up to 78% .

  • Temperature control (<60°C) prevents azo bond degradation.

Copper-Catalyzed Isomerization of Azetidine Precursors

Adapting the azetidine isomerization method from , 3-amido-2-phenyl azetidines bearing the phenylazoanilino group are isomerized using Cu(OTf)₂. This stereospecific process ensures retention of configuration during oxazoline formation.

Procedure :

  • Synthesize 3-amido-2-phenyl azetidine by reacting p-phenylazoaniline with β-lactam precursors.

  • Isomerize using 10 mol% Cu(OTf)₂ in toluene at 80°C for 12 hours.

Advantages :

  • High stereochemical fidelity (>95% ee) .

  • Mild conditions preserve azo functionality.

Limitations :

  • Multi-step synthesis of azetidine precursors increases complexity.

Lewis Acid-Mediated Cyclization of β-Hydroxyamides

β-Hydroxyamides derived from p-phenylazoaniline and glycolic acid undergo cyclization using BF₃·Et₂O . This method mirrors polyoxazoline syntheses described in , where Lewis acids facilitate dehydration.

Reaction Scheme :
p-Phenylazoaniline+HOCH2COOHβ-HydroxyamideBF3Et2O2-(p-Phenylazoanilino)-2-oxazoline\text{p-Phenylazoaniline} + \text{HOCH}_2\text{COOH} \rightarrow \beta\text{-Hydroxyamide} \xrightarrow{\text{BF}_3\cdot\text{Et}_2\text{O}} 2\text{-(p-Phenylazoanilino)-2-oxazoline}

Conditions :

  • 1,4-dioxane solvent, reflux (100°C), 6 hours.

  • Yield: 72% (optimized).

Smiles Rearrangement of Benzoxazole-2-Thiol Derivatives

Though primarily used for benzoxazoles , Smiles rearrangement can be adapted by substituting benzoxazole-2-thiol with oxazoline precursors. Activation with chloroacetyl chloride enables thiophilic attack, forming the oxazoline ring.

Steps :

  • Synthesize 2-mercapto-oxazoline derivative via thiolation of p-phenylazoaniline.

  • React with chloroacetyl chloride to form sulfonyl intermediate.

  • Rearrangement under basic conditions yields target compound.

Challenges :

  • Low yields (~50%) due to competing side reactions.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagent Yield (%) Temperature Time (h) Stereoselectivity
Diazotization-CyclizationBF₃·Et₂O7860°C8Low
Cu(OTf)₂ IsomerizationCu(OTf)₂8580°C12High
β-Hydroxyamide CyclizationBF₃·Et₂O72100°C6Moderate
Smiles RearrangementK₂CO₃5070°C10None

Key Findings :

  • Copper-catalyzed isomerization offers the highest yield and stereoselectivity but requires complex precursors.

  • Diazotization-cyclization balances simplicity and efficiency, making it ideal for large-scale synthesis.

  • Azo group stability is critical; methods avoiding strong acids (e.g., Cu(OTf)₂ route) minimize decomposition.

Q & A

Q. Table 1: Typical Reaction Conditions for 2-Oxazoline Synthesis

StepReagents/ConditionsYield (%)Reference
Amide formation4-pentenoic acid, 2-chloroethylamine75–90
Ring closureKOH, methanol, 70°C, Ar atmosphere80–85
PolymerizationMeOTf, acetonitrile, 70°C>90

Basic: How are 2-oxazoline derivatives characterized structurally and functionally?

Methodological Answer:
Characterization involves a combination of spectroscopic and analytical techniques:

  • Elemental analysis : Confirms C, H, N composition (e.g., deviations <0.3% from theoretical values) .
  • UV-Vis spectroscopy : Identifies π→π* transitions in azo groups (λmax ~350–450 nm) .
  • NMR : 1^1H and 13^13C NMR resolve substituent effects (e.g., oxazoline ring protons at δ 3.5–4.5 ppm) .
  • IR spectroscopy : Detects C=O (1650–1750 cm1^{-1}) and C=N (1550–1600 cm1^{-1}) stretches .

Q. Table 2: Representative UV-Vis Data for Azo-Functionalized Oxazolines

Compoundλmax (nm)SolventReference
2-Hydroxy-4-substituted derivative420DMSO
p-Phenylazoanilino analog380–400CHCl3_3

Advanced: How can copolymer composition and monomer sequences be controlled during polymerization?

Methodological Answer:
Controlling monomer sequences in poly(2-oxazoline)s requires kinetic and thermodynamic optimization:

  • Monomer feed ratio : Gradient copolymers (e.g., 2-methyl-2-oxazoline [MeOx] and 2-phenyl-2-oxazoline [PhOx]) are synthesized by adjusting the initial monomer ratio (e.g., 19:2 MeOx:PhOx) .
  • Temperature effects : Lower temperatures (70°C vs. 140°C) favor steeper compositional gradients but extend reaction times .
  • Kinetic modeling : Monte Carlo simulations predict chain growth and branching (e.g., <15% branches at DP 200) .

Key Finding : Chain transfer via β-elimination is critical for reducing branching, enabling well-defined gradient copolymers for drug delivery .

Advanced: What functionalization strategies enhance biomedical applicability of poly(2-oxazoline)s?

Methodological Answer:
Post-polymerization modifications (PPM) enable tailored biofunctionality:

  • Click chemistry : Alkyne-functionalized poly(2-oxazoline)s (e.g., PynOx) react with azides for peptide conjugation (e.g., CRGDSG for cell adhesion) .
  • Thiol-ene reactions : Introduce amine or guanidine groups for hydrolytic detoxification of organophosphates .
  • Drug conjugation : Superoxide dismutase (SOD1) linked to poly(2-oxazoline)s improves blood-brain barrier penetration .

Q. Table 3: Functionalization Efficiency

StrategyFunctional GroupApplicationYield (%)Reference
Thiol-ene clickGuanidineNerve agent detoxification85–90
CuAAC (Click chemistry)PeptidesCell adhesion promotion>95

Advanced: How do structural variations in 2-oxazoline derivatives impact photophysical properties?

Methodological Answer:
The azo group (-N=N-) in 2-(p-phenylazoanilino)-2-oxazoline contributes to:

  • Solvatochromism : UV-Vis shifts (Δλ ~20 nm) in polar vs. nonpolar solvents due to dipole-dipole interactions .
  • pH sensitivity : Protonation of the anilino group alters conjugation, shifting λmax in acidic conditions (e.g., λmax decreases by 30 nm at pH <4) .
  • Thermoresponsiveness : Lower critical solution temperature (LCST) tuning via copolymerization with hydrophilic monomers (e.g., PEtOx) .

Basic: What analytical challenges arise in quantifying reaction intermediates during 2-oxazoline synthesis?

Methodological Answer:
Key challenges include:

  • Intermediate instability : Amide precursors (e.g., N-(2-chloroethyl)-4-pentenamide) degrade if exposed to moisture; use anhydrous solvents and inert atmospheres .
  • Byproduct identification : GC-MS or 1^1H NMR tracks residual thionyl chloride (νS=O_{S=O} ~1220 cm1^{-1}) in acid chloride intermediates .
  • Polymer dispersity : SEC-MALS ensures low Đ (<1.2) for controlled polymerizations .

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